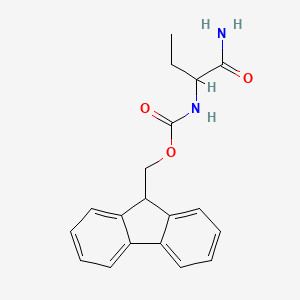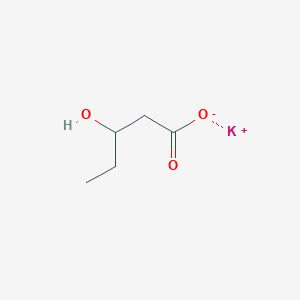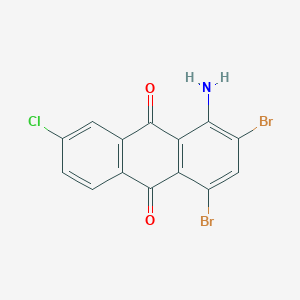![molecular formula C10H4BrClFN3 B13126531 1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13126531.png)
1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the imidazoquinoxaline core. The unique arrangement of these halogens imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives in the presence of halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iridium complexes to facilitate the cyclization and halogenation processes .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing reaction time and waste.
Chemical Reactions Analysis
1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfone derivatives or reduction to form amine derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl or aryl derivatives, while coupling reactions can produce complex polycyclic structures.
Scientific Research Applications
1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antifungal agent, disrupting hyphal differentiation and spore germination in phytopathogenic fungi.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline is not fully understood, but preliminary studies suggest that it may exert its effects by disrupting key cellular processes. For example, its antifungal activity is believed to result from the disruption of hyphal differentiation and spore germination . In cancer cells, the compound may interfere with cell signaling pathways and induce apoptosis . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound has a similar fused bicyclic structure but lacks the quinoxaline moiety.
Imidazo[1,5-a]quinoxaline: This compound has a different arrangement of the imidazo and quinoxaline rings.
Benzo[4,5]imidazo[1,2-a]quinoxaline: This compound has an additional benzene ring fused to the imidazoquinoxaline core.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H4BrClFN3 |
|---|---|
Molecular Weight |
300.51 g/mol |
IUPAC Name |
1-bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C10H4BrClFN3/c11-8-4-14-10-9(12)15-6-2-1-5(13)3-7(6)16(8)10/h1-4H |
InChI Key |
FEQWYNGIFANVOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N3C(=CN=C3C(=N2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Thiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B13126494.png)
![(R)-4-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13126504.png)







